![molecular formula C5H5Cl2N3 B1473998 (3,5-Dichloropyrazin-2-yl)methanamine CAS No. 1211531-66-6](/img/structure/B1473998.png)
(3,5-Dichloropyrazin-2-yl)methanamine
Overview
Description
“(3,5-Dichloropyrazin-2-yl)methanamine” is a synthetic organic compound that falls under the category of Pyrazines . It appears as a yellow powder . The CAS number for this compound is 1211531-66-6 .
Molecular Structure Analysis
The molecular formula for “this compound” is C5H5Cl2N3 . The molecular weight is 178.0 g/mol . The structure of the molecule can be represented by the SMILES string: ClC1=CN=C(CN)C(Cl)=N1 .Physical And Chemical Properties Analysis
“this compound” is a yellow powder . Its molecular weight is 178.0 g/mol, and its molecular formula is C5H5Cl2N3 .Scientific Research Applications
(3,5-Dichloropyrazin-2-yl)methanamine has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in organic synthesis and has been studied for its potential use in drug development. It has also been used to study the effects of oxidative stress and to study the properties of enzymes.
Mechanism of Action
Target of Action
It is known to be used in the preparation of triazolopyrazines and related bicyclic nitrogen heterocycles as ahr modulators for the treatment of diseases .
Mode of Action
It is known that the compound is used as a reagent in the synthesis of triazolopyrazines and related bicyclic nitrogen heterocycles . These compounds are known to act as Ahr modulators, which suggests that (3,5-Dichloropyrazin-2-yl)methanamine may interact with its targets to modulate the activity of the Ahr receptor .
Biochemical Pathways
Given its role in the synthesis of ahr modulators, it can be inferred that the compound may influence pathways related to the ahr receptor .
Result of Action
Given its role in the synthesis of ahr modulators, it can be inferred that the compound may have effects related to the modulation of the ahr receptor .
Advantages and Limitations for Lab Experiments
The use of (3,5-Dichloropyrazin-2-yl)methanamine in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain reagent, and it is stable at room temperature. Additionally, it is soluble in both water and organic solvents, making it suitable for a variety of applications. However, there are some limitations to its use. It is toxic and should be handled with care. Additionally, its effects on biochemical and physiological processes are still being studied, so its use in experiments should be done with caution.
Future Directions
The potential future directions for the use of (3,5-Dichloropyrazin-2-yl)methanamine in scientific research are numerous. It could be used to study the effects of oxidative stress and to study the properties of enzymes. Additionally, it could be used to develop new drugs or to improve existing drugs. It could also be used to study the biochemical and physiological effects of this compound and to further understand its mechanism of action. Finally, it could be used to develop new methods of synthesis and to improve existing synthesis methods.
Safety and Hazards
properties
IUPAC Name |
(3,5-dichloropyrazin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFANNRTUZILT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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